molecular formula C30H28N4O3S B2796448 N-(4-(benzyloxy)phenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 1794805-62-1

N-(4-(benzyloxy)phenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No. B2796448
CAS RN: 1794805-62-1
M. Wt: 524.64
InChI Key: ZJTDOXBBYJZQEV-UHFFFAOYSA-N
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Description

N-(4-(benzyloxy)phenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C30H28N4O3S and its molecular weight is 524.64. The purity is usually 95%.
BenchChem offers high-quality N-(4-(benzyloxy)phenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(benzyloxy)phenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Dual Inhibitory Activity

This compound is part of a class of molecules designed and synthesized for their potential antitumor activities. One notable study involves the synthesis of classical antifolates that exhibit potent inhibitory activity against both human dihydrofolate reductase (DHFR) and human thymidylate synthase (TS). These compounds, derived from the pyrrolo[2,3-d]pyrimidine scaffold, have shown to inhibit the growth of several human tumor cell lines in culture, highlighting their dual DHFR-TS and tumor inhibitory activity (Gangjee, Lin, Kisliuk, & McGuire, 2005).

Antimicrobial Applications

Another area of research involving similar compounds focuses on their antimicrobial properties. For instance, heterocycles incorporating antipyrine moiety have been synthesized and evaluated for their antimicrobial activities. These compounds, through various synthetic routes, aim to target different microbial agents, demonstrating a broad spectrum of potential antimicrobial applications (Bondock, Rabie, Etman, & Fadda, 2008).

Antiviral and Antifungal Effects

Research into pyrrolo[2,3-d]pyrimidine derivatives also includes the exploration of their antiviral and antifungal effects. Novel compounds within this category have been synthesized and shown promising activities against various pathogens, highlighting their potential as antiviral and antifungal agents (Hilmy et al., 2021).

Structural Studies

The study of the crystal structures of related compounds offers insights into their potential modes of action and interactions with biological targets. These structural analyses contribute to the understanding of how such compounds can be optimized for increased efficacy against specific diseases or pathogens (Subasri et al., 2016).

properties

IUPAC Name

2-[(4-oxo-7-phenyl-3-propan-2-yl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-phenylmethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28N4O3S/c1-20(2)34-29(36)28-27(25(17-31-28)22-11-7-4-8-12-22)33-30(34)38-19-26(35)32-23-13-15-24(16-14-23)37-18-21-9-5-3-6-10-21/h3-17,20,31H,18-19H2,1-2H3,(H,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJTDOXBBYJZQEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=C(C=C4)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(benzyloxy)phenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide

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